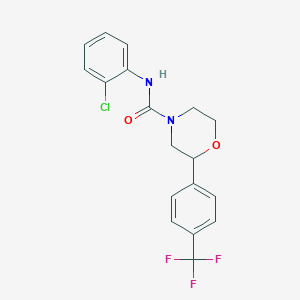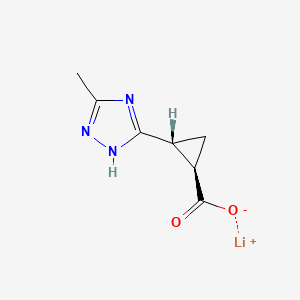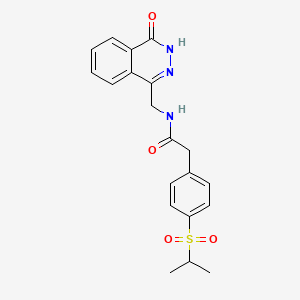![molecular formula C20H20N4O3S B2417852 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea CAS No. 897619-85-1](/img/structure/B2417852.png)
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Urea derivatives, including a compound similar to the one , have been investigated for their potential in anticancer therapy. The study by Mustafa et al. (2014) involved synthesizing and testing various urea derivatives for their effectiveness against a prostate cancer cell line. One such compound demonstrated significant in vitro anticancer activity, suggesting potential applications in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Enzyme Inhibition Studies
- The role of urea derivatives in enzyme inhibition has been explored, with studies showing that these compounds can inhibit various enzymes, including urease, β-glucuronidase, and snake venom phosphodiesterase. This implies their potential utility in therapeutic applications where enzyme inhibition is beneficial (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Activity
- Some urea derivatives have shown promising results in antimicrobial activity. A study by Rani et al. (2014) synthesized novel imidazole ureas and evaluated them for antimicrobial effects, suggesting potential applications in combating microbial infections (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Anticholinesterase Activities
- Novel coumarylthiazole derivatives, which include urea groups, have been synthesized and evaluated for their anticholinesterase activities. These compounds exhibited inhibitory activity against cholinesterases, indicating potential applications in neurological disorders where cholinesterase inhibitors are beneficial (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Antidiabetic Screening
- Urea derivatives have also been explored for their potential in treating diabetes. Lalpara et al. (2021) synthesized a series of urea derivatives and evaluated their antidiabetic activity using an α-amylase inhibition assay, suggesting a role in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antiplatlet Agent Metabolite Analysis
- The metabolites of urea derivatives have been studied for their roles as antiplatelet agents. A method was developed for determining KB-3022, a urea derivative, and its main metabolite, indicating its potential use in cardiovascular diseases (Nakada, Ikuta, Kawashima, & Awata, 1990).
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-3-8-16-17(9-12)28-20(22-16)23-19(26)21-13-10-18(25)24(11-13)14-4-6-15(27-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKAKZECBECTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
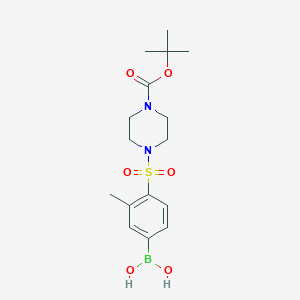
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)


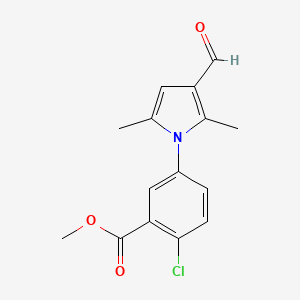
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)
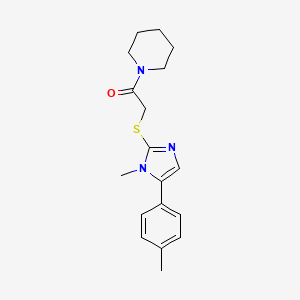
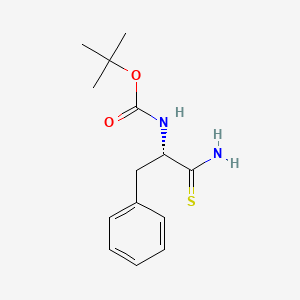
![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)
